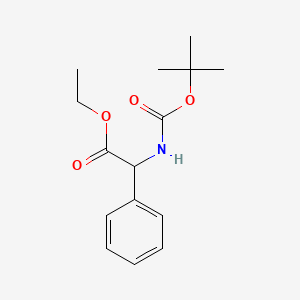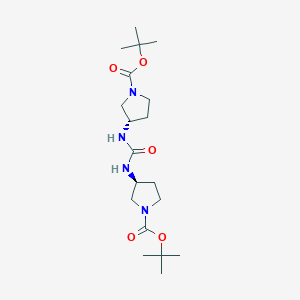
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C12H26Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its unique structural features, which include a cyclopropyl group and a piperidine ring, making it a valuable building block in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride has numerous applications in scientific research:
Biology: This compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar piperazine structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-(4-piperidinyl)piperazine: This compound is closely related but lacks the trihydrochloride component.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H26Cl3N3 |
|---|---|
Molekulargewicht |
318.7 g/mol |
IUPAC-Name |
1-cyclopropyl-4-piperidin-4-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C12H23N3.3ClH/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12;;;/h11-13H,1-10H2;3*1H |
InChI-Schlüssel |
YZSDFAGQRLLWBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCN(CC2)C3CCNCC3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)


![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)








![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)
